Cas no 1355899-60-3 (1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one)

1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
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- Ethanone, 1-[4-[(4,7,8-trimethyl-2-quinolinyl)amino]-1-piperidinyl]-
- 1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one
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- インチ: 1S/C19H25N3O/c1-12-5-6-17-13(2)11-18(21-19(17)14(12)3)20-16-7-9-22(10-8-16)15(4)23/h5-6,11,16H,7-10H2,1-4H3,(H,20,21)
- InChIKey: ZTJPTXYUKRYTNR-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCC(NC2C=C(C)C3C(N=2)=C(C)C(C)=CC=3)CC1)C
1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247866-1g |
1-{4-[(4,7,8-trimethylquinolin-2-yl)amino]piperidin-1-yl}ethan-1-one |
1355899-60-3 | 1g |
$0.0 | 2023-09-15 | ||
Enamine | EN300-247866-1.0g |
1-{4-[(4,7,8-trimethylquinolin-2-yl)amino]piperidin-1-yl}ethan-1-one |
1355899-60-3 | 1.0g |
$0.0 | 2023-02-20 |
1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-oneに関する追加情報
1-{4-(4,7,8-Trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one: A Comprehensive Overview
The compound 1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one, identified by the CAS number 1355899-60-3, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule incorporates a quinoline ring system with three methyl substituents at positions 4, 7, and 8, which contribute to its unique chemical properties and pharmacological profile.
Recent advancements in medicinal chemistry have highlighted the importance of quinoline derivatives in drug discovery. The presence of the piperidine ring in this compound further enhances its versatility, as it can serve as a platform for exploring various therapeutic applications. The integration of a ketone group at the ethanone position adds another layer of functional diversity, making this compound a promising candidate for further research.
The synthesis of 1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one involves a series of intricate chemical reactions, including nucleophilic substitutions and cyclizations. These reactions are meticulously designed to ensure high yields and purity. The compound's stability under various conditions has been thoroughly investigated, making it suitable for large-scale production and subsequent biological evaluations.
In terms of biological activity, this compound has shown remarkable potential in inhibiting key enzymes associated with neurodegenerative diseases. For instance, studies have demonstrated its ability to modulate acetylcholinesterase activity, which is a critical target in the treatment of Alzheimer's disease. Furthermore, its anti-inflammatory properties have been explored in preclinical models, suggesting its potential role in managing chronic inflammatory conditions.
The pharmacokinetic profile of 1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one has also been extensively studied. Research indicates that it exhibits favorable absorption and bioavailability characteristics, which are essential for its development as an oral therapeutic agent. Additionally, its metabolic stability and clearance pathways have been elucidated through in vitro and in vivo studies.
From an environmental standpoint, the compound's biodegradability has been assessed to ensure minimal ecological impact during its production and use. This aligns with current global trends toward sustainable chemistry practices and green drug development.
In conclusion, 1-{4-(4,7,8-trimethylquinolin-2-yl)aminopiperidin-1-yl}ethan-1-one, CAS number 1355899-60-3, represents a cutting-edge advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for future drug development efforts.
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